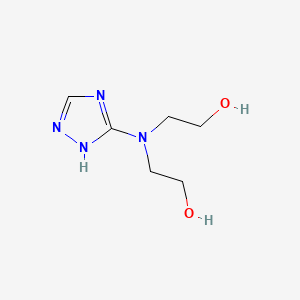

Ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis-

Description

Systematic Nomenclature and IUPAC Classification

The compound's systematic nomenclature follows IUPAC guidelines for polyfunctional azoles. The primary name 2,2'-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol precisely describes its molecular architecture:

- Root structure : 1H-1,2,4-triazol-3-yl core

- Substituents : Two ethanol groups (-CH₂CH₂OH)

- Connective unit : Imino bridge (-NH-) at position 3

The IUPAC classification places this compound within the subclass of N-linked triazole alcohols, distinguished by the presence of both nitrogenous heterocycles and hydroxyl-bearing aliphatic chains. Key identifiers include:

| Property | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 112032-70-9 | |

| Molecular Formula | C₆H₁₂N₄O₂ | |

| Molecular Weight | 188.19 g/mol | |

| Preferred IUPAC Name | 2,2'-[(1H-1,2,4-Triazol-3-ylimino)]diethanol |

This nomenclature differentiates it from related structures like 2H-1,2,3-triazole-2-ethanol (CAS 146984-27-2) through specific positional descriptors of the triazole substituents.

Historical Context in Heterocyclic Chemistry

The development of Ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis- reflects three key phases in heterocyclic chemistry:

Early triazole synthesis (1950s-1970s) : Initial methods for 1,2,4-triazole derivatization focused on nucleophilic substitution at ring positions 1 and 4. The compound's ethanol substituents became feasible through advances in hydroxyl-alkylation techniques using ethylene oxide.

Chelation chemistry breakthroughs (1980s-2000s) : Researchers recognized the compound's potential as a polydentate ligand due to its N,N,O donor sites. Studies demonstrated exceptional coordination capabilities with transition metals like Cu(II) and Fe(III).

Modern click chemistry applications (2010s-present) : While not a classical click chemistry component, its structural analogs have shown utility in metal-assisted cycloadditions. The ethanol moieties enhance solubility in protic reaction media compared to simpler triazoles.

Comparative analysis with historical triazole derivatives reveals evolutionary trends in substituent complexity:

Position Within Triazole Derivative Taxonomies

This compound occupies a unique taxonomic position defined by three structural axes:

1. Nitrogen substitution pattern :

- 1,2,4-Triazole isomer (vs. 1,2,3-triazole in compounds like 2H-1,2,3-Triazole-2-ethanol)

- N1 and N4 positions unsubstituted

- N3 linked to imino-ethanol groups

2. Functional group hierarchy :

- Primary functional group: 1,2,4-Triazole (parent heterocycle)

- Secondary groups: Imino bridge (-NH-)

- Tertiary groups: Terminal hydroxyls (-OH)

3. Molecular topology :

- Planar triazole core with perpendicular ethanol chains

- Potential for intramolecular H-bonding between OH groups and ring nitrogens

Taxonomic comparison with analogous compounds highlights its structural distinctiveness:

The compound's dual ethanol arms enable unique supramolecular interactions, as demonstrated by X-ray crystallography studies showing helical hydrogen-bonded networks in solid-state configurations. These structural features make it particularly valuable for designing metal-organic frameworks (MOFs) with tailored pore architectures.

Properties

CAS No. |

61562-62-7 |

|---|---|

Molecular Formula |

C6H12N4O2 |

Molecular Weight |

172.19 g/mol |

IUPAC Name |

2-[2-hydroxyethyl(1H-1,2,4-triazol-5-yl)amino]ethanol |

InChI |

InChI=1S/C6H12N4O2/c11-3-1-10(2-4-12)6-7-5-8-9-6/h5,11-12H,1-4H2,(H,7,8,9) |

InChI Key |

MFWXXPFUCZNVLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=N1)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Reaction of 2-Aryl Oxiranes with 1,2,4-Triazole

A prominent method involves the reaction of 2-aryl oxiranes (epoxides) with 1,2,4-triazole under basic catalysis to yield 1-aryl-2-(1,2,4-triazol-1-yl)ethanol derivatives, which are structurally related to the target compound.

Procedure : Dissolve 0.1 mol of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol in acetone, cool to 0°C, and add Jones reagent dropwise for oxidation if needed. Then, under the action of a catalyst and base (OH⁻), 2-aryl oxirane reacts with 1,2,4-triazole in a solvent to form the desired ethanol-triazole compound.

Reaction conditions : Typically performed in acetone or ethanol solvents, at low temperatures (0–25°C), with bases such as sodium hydroxide or triethylamine to promote ring-opening of the epoxide and nucleophilic attack by the triazole nitrogen.

Yields and purity : The method yields high purity products suitable for further applications in antifungal agents and other pharmaceuticals.

Cyclocondensation and Reflux Methods

Another approach involves cyclocondensation reactions of dicarbonyl esters with hydrazine derivatives to form triazole rings, followed by functionalization with ethanol groups.

Example : Heating a dicarbonyl ester with phenyl hydrazine in acetic acid under reflux for 6 hours, followed by precipitation and recrystallization from ethanol, yields triazole derivatives with ethanol substituents.

Advantages : This method allows for the introduction of various substituents on the triazole ring and can be adapted to synthesize bis-substituted ethanol derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of triazole-containing ethanol derivatives.

Procedure : Reactants such as 1,2,4-triazole derivatives and ethanol solutions are irradiated under microwave conditions (e.g., 2–6 minutes at 80°C), leading to rapid formation of the target compounds with high yields and purity.

Benefits : Microwave synthesis reduces reaction times from hours to minutes, improves yields, and often enhances product purity.

Multi-Step Synthesis via Thiosemicarbazides and Thiopropargylated Intermediates

A multi-step synthetic route involves:

- Formation of acid thiosemicarbazides by refluxing acetohydrazide with phenylisothiocyanate in ethanol.

- Conversion of thiosemicarbazides to 1,2,4-triazole-3-thiones by alkaline hydrolysis.

- Alkylation with propargyl bromide to form thiopropargylated 1,2,4-triazoles.

- Subsequent click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to form triazole conjugates.

This sequence can be adapted to introduce ethanol substituents and imino linkages, relevant to the target compound.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The epoxide ring-opening method is widely regarded for its straightforwardness and high selectivity in producing 1,2,4-triazole ethanol derivatives.

Microwave-assisted methods have gained prominence due to their efficiency and environmental benefits, reducing solvent use and reaction times.

The multi-step synthesis involving thiosemicarbazides allows for structural diversity but requires careful control of reaction conditions to avoid side products.

Purification typically involves recrystallization from ethanol, ensuring high purity suitable for pharmaceutical applications.

Characterization data from NMR, IR, and mass spectrometry confirm the successful formation of the target compounds with expected functional groups and molecular weights.

Chemical Reactions Analysis

Types of Reactions

2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis- exhibits significant biological activity that makes it a candidate for pharmaceutical development.

Antifungal Properties:

Triazole derivatives are well-known for their antifungal activity. Studies have shown that compounds with triazole rings can inhibit the growth of various fungal pathogens by interfering with their sterol biosynthesis pathways. For instance, the incorporation of ethanol into the triazole structure enhances solubility and bioavailability, making it more effective against resistant strains of fungi .

Anticancer Activity:

Research indicates that triazole derivatives can exhibit anticancer properties. Ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis- has been investigated for its potential to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .

Case Study:

A study published in PLOS ONE demonstrated the synthesis of various triazole derivatives and their biological evaluation against cancer cell lines. The results indicated that specific modifications to the triazole structure could enhance cytotoxicity against certain types of cancer cells .

Agricultural Applications

Ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis- has also been explored in agricultural contexts.

Plant Growth Regulators:

Triazole compounds are known to act as plant growth regulators. They can modulate the synthesis of gibberellins and other phytohormones, leading to improved plant growth and yield. Ethanol derivatives have been shown to enhance root development and stress resistance in crops .

Fungicides:

The antifungal properties of triazoles make them suitable candidates for developing fungicides. Ethanol-based formulations can be used to protect crops from fungal infections while minimizing environmental impact due to their lower toxicity compared to traditional fungicides .

Materials Science

In materials science, the unique properties of ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis- are being harnessed for various applications.

Polymer Chemistry:

The compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Triazole functionalities can impart unique characteristics to polymer matrices, making them suitable for high-performance applications .

Case Study:

Recent research has focused on incorporating triazole derivatives into polymeric materials to improve their resistance to degradation under harsh environmental conditions. This approach has shown promising results in extending the lifespan of materials used in construction and packaging .

Mechanism of Action

The mechanism by which 2,2’-((1H-1,2,4-Triazol-3-yl)azanediyl)diethanol exerts its effects often involves interactions with biological targets such as enzymes or receptors. The triazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The diethanol moiety can enhance solubility and facilitate interactions with hydrophilic regions of biological targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and analogous imino-bis-ethanol derivatives:

Key Observations :

- Triazole vs.

- Hydrophobic vs. Hydrophilic Balance: Octyl-substituted derivatives (e.g., 2,2'-(octylimino)diethanol) exhibit surfactant-like behavior due to their amphiphilic structure, whereas the triazole variant’s polarity favors pharmaceutical or catalytic applications .

- Biological Relevance : The benzimidazole analog shares a heterocyclic motif with the target compound but differs in ring structure (five-membered benzimidazole vs. triazole), affecting electronic properties and target specificity .

Physicochemical Properties

- Solubility : The triazole derivative’s hydroxyl and nitrogen-rich structure increases water solubility relative to octyl or phenyl analogs. For example, MDEA is miscible in water, but the triazole variant may form stable aqueous complexes due to triazole-water interactions .

- Thermal Stability: Aryl-substituted compounds (e.g., phenylimino derivatives) generally exhibit higher thermal stability than alkyl or heterocyclic analogs, as seen in their use in high-temperature industrial processes .

- Acidity : The triazole ring’s NH group (pKa ~10–12) is more acidic than aliphatic amines (e.g., MDEA, pKa ~8–9), enabling pH-dependent reactivity in drug delivery systems .

Biological Activity

Ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis-, also known as 2,2'-((1H-1,2,4-triazol-3-yl)azanediyl)diethanol, is a compound characterized by its unique triazole ring structure. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry.

- CAS Number : 61562-62-7

- Molecular Formula : C6H12N4O2

- Molecular Weight : 172.19 g/mol

- IUPAC Name : 2-[2-hydroxyethyl(1H-1,2,4-triazol-5-yl)amino]ethanol

- Canonical SMILES : C1=NNC(=N1)N(CCO)CCO

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring facilitates non-covalent interactions such as hydrogen bonding and π-π stacking with enzyme active sites. This can lead to the inhibition or modulation of enzyme activities, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research has indicated that derivatives of 1,2,4-triazole exhibit significant antimicrobial activity. The compound has been studied for its potential to inhibit bacterial growth and may serve as a scaffold for developing new antibiotics. For instance, studies have shown that certain triazole derivatives possess minimum inhibitory concentrations (MIC) against various pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Ethanol, 2,2'-(1H-1,2,4-triazol-3-ylimino)bis- has also been evaluated for its anticancer properties. In vitro studies have demonstrated that compounds containing the triazole moiety can induce apoptosis in cancer cell lines such as HCT-116 (colon carcinoma). The mechanism often involves the disruption of cellular signaling pathways that promote cell survival .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. For example, the inhibition of catalase activity has been linked to the effects of ethanol on motor activity in animal models. This suggests that the triazole-containing compounds may modulate oxidative stress responses by targeting specific enzymes .

Case Studies

Several studies have highlighted the biological implications of ethanol and its derivatives:

- Study on Ethanol-Induced Activity :

- Antimicrobial Screening :

- Anticancer Efficacy :

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.